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molecular formula C10H12O3S B8441716 Methyl 2-Hydroxy-4-(methylthiomethyl)benzoate

Methyl 2-Hydroxy-4-(methylthiomethyl)benzoate

Cat. No. B8441716
M. Wt: 212.27 g/mol
InChI Key: HBHMFHMPGDXPSC-UHFFFAOYSA-N
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Patent
US07615568B2

Procedure details

To a mixture of 2-hydroxy-4-(methylthiomethyl)benzoic acid (3.96 g, 20 mmol), CH2Cl2 (75 mL), and MeOH (15 mL) was added a solution of 2 M trimethylsilyldiazomethane (TMSCHN2) in hexane (10.5 mL, 21 mmol) over 30 min. After stirring for 10 min, the reaction was concentrated and vacuum dried. The residue was chromatographed (250 g SiO2, hexanes to 5% EtOAc/hexanes) to give the title compound as a colorless oil (3.96 g, 93%).
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:9]([CH2:11][S:12][CH3:13])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH2:14](Cl)Cl.C[Si](C=[N+]=[N-])(C)C.CCCCCC>CO>[OH:1][C:2]1[CH:10]=[C:9]([CH2:11][S:12][CH3:13])[CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:14])=[O:5]

Inputs

Step One
Name
Quantity
3.96 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC(=C1)CSC
Name
Quantity
75 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
10.5 mL
Type
reactant
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
CUSTOM
Type
CUSTOM
Details
vacuum dried
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (250 g SiO2, hexanes to 5% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC1=C(C(=O)OC)C=CC(=C1)CSC
Measurements
Type Value Analysis
AMOUNT: MASS 3.96 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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